molecular formula C56H93NO23 B8103859 Fmoc-NH-PEG19-CH2CH2COOH

Fmoc-NH-PEG19-CH2CH2COOH

Cat. No.: B8103859
M. Wt: 1148.3 g/mol
InChI Key: CWGHUZRAQUKEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-NH-PEG19-CH2CH2COOH is a compound used primarily as a polyethylene glycol-based linker in the synthesis of proteolysis targeting chimeras (PROTACs). These chimeras are designed to leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a polyethylene glycol (PEG) chain with 19 ethylene glycol units, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG19-CH2CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) chains, which are activated using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

    Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using oxidizing agents like potassium permanganate or Jones reagent.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC). The process is optimized for high yield and purity, ensuring the compound meets stringent quality standards for research applications.

Types of Reactions:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine group for further functionalization.

    Coupling Reactions: The carboxylic acid group can be activated using carbodiimides (e.g., DCC) and coupled with amines to form amide bonds.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling Reagents: DCC, NHS, and hydroxybenzotriazole (HOBt) are frequently employed.

Major Products:

    Amide Derivatives: Formed by coupling the carboxylic acid group with various amines.

    Deprotected Amines: Resulting from the removal of the Fmoc group.

Scientific Research Applications

Fmoc-NH-PEG19-CH2CH2COOH is widely used in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation in drug discovery and development. The compound’s polyethylene glycol chain enhances solubility and bioavailability, making it suitable for various biomedical applications.

Applications in Different Fields:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.

    Medicine: Potential therapeutic applications in cancer treatment and neurodegenerative diseases.

    Industry: Employed in the development of advanced materials and drug delivery systems.

Mechanism of Action

The mechanism of action of Fmoc-NH-PEG19-CH2CH2COOH in PROTACs involves the following steps:

    Binding: The linker connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.

    Ubiquitination: The E3 ligase tags the target protein with ubiquitin molecules.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to selective protein degradation.

Comparison with Similar Compounds

    Fmoc-NH-PEG9-CH2CH2COOH: A shorter PEG chain variant used for similar applications.

    Fmoc-NH-PEG3-CH2CH2COOH: An even shorter PEG chain variant with different solubility and bioavailability properties.

Uniqueness: Fmoc-NH-PEG19-CH2CH2COOH stands out due to its longer PEG chain, which provides enhanced solubility and flexibility in linker design. This makes it particularly useful for synthesizing PROTACs with improved pharmacokinetic properties.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93NO23/c58-55(59)9-11-61-13-15-63-17-19-65-21-23-67-25-27-69-29-31-71-33-35-73-37-39-75-41-43-77-45-47-79-48-46-78-44-42-76-40-38-74-36-34-72-32-30-70-28-26-68-24-22-66-20-18-64-16-14-62-12-10-57-56(60)80-49-54-52-7-3-1-5-50(52)51-6-2-4-8-53(51)54/h1-8,54H,9-49H2,(H,57,60)(H,58,59)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGHUZRAQUKEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93NO23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1148.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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